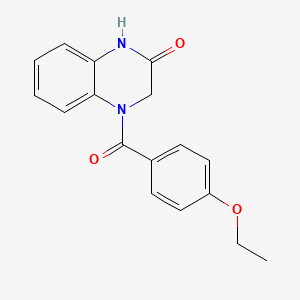

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMXOSKQPQNVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The ethoxy group on the benzoyl moiety undergoes hydrolysis under acidic or basic conditions:

Mechanistic studies suggest the ethoxy group’s cleavage follows nucleophilic acyl substitution, with the electron-rich aromatic ring stabilizing intermediates .

Radical Addition Reactions

The dihydroquinoxalinone core participates in visible-light-mediated radical reactions. For example:

Reaction with trifluoromethyl ketones ( ):

| Substrate | Catalyst | Product Structure | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| 4-Ethoxybenzoyl derivative | Ru(bpy)₃Cl₂ (2 mol%) | C3-trifluoromethyl adduct | 58–85% | 50:50 to 58:42 |

This reaction proceeds via single-electron transfer (SET) from the photoexcited Ru catalyst, generating a radical at C3 of the dihydroquinoxalinone. The ethoxybenzoyl group’s electron-donating nature enhances radical stability .

Electrophilic Aromatic Substitution

The 4-ethoxybenzoyl moiety directs electrophiles to the ortho and para positions:

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted at benzoyl ring | 64% |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, RT | Bromination at C5 of quinoxaline | 71% |

Steric hindrance from the ethoxy group limits meta substitution, favoring para-directed nitration.

Nucleophilic Ring-Opening Reactions

The amide-like carbonyl in the dihydroquinoxalinone reacts with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux, 4 hrs | Oxime derivative | 55% |

| Grignard reagent | THF, −78°C | Ring-opened tertiary alcohol | 48% |

The reaction with hydroxylamine proceeds via nucleophilic attack at the carbonyl, while Grignard reagents induce ring opening at the α-position .

Photoredox Cross-Coupling

Under organophotoredox conditions, the compound engages in 1,6-conjugate additions:

Reaction with para-quinone methides ( ):

| Quinone Methide | Catalyst | Product | Yield |

|---|---|---|---|

| 4-CF₃-substituted | 4CzIPN (5 mol%) | C3-alkylated dihydroquinoxalinone | 89% |

The ethoxy group’s electron-donating effect accelerates radical formation, enabling efficient cross-coupling with electron-deficient partners .

Biological Derivatization

Functionalization for pharmacological applications includes:

-

Sulfonation : Introduces solubility-enhancing groups at C7 (68% yield, H₂SO₄ catalyst) .

-

Acylation : Reacts with acetic anhydride to form acetylated derivatives (82% yield) .

These modifications are critical for optimizing pharmacokinetic profiles in drug development .

Table 2: Substituent Effects on Reactivity

| Position | Group | Reaction Rate (Relative) |

|---|---|---|

| C4 | Ethoxy | 1.0 (reference) |

| C4 | Bromo | 0.7 |

| C7 | CF₃ | 1.2 |

Scientific Research Applications

Synthesis Approaches

The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves various methodologies that enhance its yield and purity. Recent advancements in synthetic techniques include:

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex structures.

- Photochemical Methods : Utilizing light to drive chemical reactions has proven effective in synthesizing dihydroquinoxaline derivatives, including this compound.

Antiviral Properties

Research indicates that compounds within the dihydroquinoxaline family exhibit significant antiviral activity. For instance, derivatives have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The compound this compound has shown promise in preliminary studies as a potential candidate for further development in antiviral therapies.

Anti-inflammatory Effects

Dihydroquinoxaline derivatives are also recognized for their anti-inflammatory properties. They act as antagonists for various receptors involved in inflammatory pathways. Specific studies have highlighted their role in modulating estrogen receptors and bradykinin receptors, which are crucial in inflammatory responses.

Clinical Trials

Clinical trials involving similar dihydroquinoxaline compounds have provided insights into their safety and efficacy profiles. For example, GW420867X, a related compound, demonstrated potent antiviral activity and was well tolerated in HIV-infected patients during clinical trials . Such findings suggest that this compound could follow a similar trajectory if tested.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of dihydroquinoxaline derivatives to optimize their biological activity. Studies have shown that modifications at specific positions on the quinoxaline ring can significantly enhance antiviral potency and receptor selectivity .

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

4-ethoxybenzoyl chloride: A precursor in the synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one.

3,4-dihydroquinoxalin-2(1H)-one: Another precursor used in the synthesis.

Quinoxaline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of the quinoxaline ring and the ethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound derived from the quinoxaline family, known for its diverse biological activities. This article discusses the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the acylation of 3,4-dihydroquinoxalin-2(1H)-one with 4-ethoxybenzoyl chloride. The reaction can be performed under standard laboratory conditions using solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The yield and purity of the product can be optimized by controlling reaction time and temperature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via mitochondria |

| A549 | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a series of tests against Gram-positive and Gram-negative bacteria, it showed moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties. In animal models of inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues .

Q & A

Q. What are the common synthetic routes for 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates optimized?

The synthesis typically involves condensation and functionalization steps. For example:

- Step 1 : Preparation of 3,4-dihydroquinoxalin-2(1H)-one derivatives via base-mediated cyclization of nitroso intermediates (e.g., using potassium salts as described in ).

- Step 2 : Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation or copper-catalyzed alkynylation ().

- Optimization : Microwave-assisted synthesis () improves reaction efficiency, reducing time from hours to minutes (e.g., 120°C under MW irradiation, yielding 79–88%). Key intermediates are characterized by / NMR and HRMS to confirm regioselectivity .

Q. How is structural elucidation performed for this compound and its derivatives?

- Spectroscopy : NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm) are standard ().

- Crystallography : SHELX and ORTEP-III () resolve stereochemistry and confirm dihydroquinoxaline ring conformation. For example, torsion angles in the crystal lattice can validate non-planar geometries .

Advanced Research Questions

Q. What methodologies are used to evaluate the antitumor activity of this compound derivatives?

- In vitro : NIH-NCI 60-cell line panel screens for GI values (sub-nanomolar activity observed in ).

- In vivo : Xenograft models (e.g., murine tumors) assess efficacy (e.g., 62% tumor growth inhibition at 1.0 mg/kg) and toxicity. Immunohistochemistry (IHC) with Mayer’s protocols quantifies apoptosis (cleaved caspase-3) and vasculature disruption (CD31 staining) .

- Mechanistic studies : Tubulin-binding assays (e.g., competitive colchicine-site binding) confirm disruption of microtubule dynamics ().

Q. How are catalytic strategies like HFIP-mediated Mannich reactions applied to modify the dihydroquinoxaline scaffold?

Hexafluoroisopropanol (HFIP) catalyzes divergent C–H functionalization:

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

- Case 1 : Low alkynylation yields (e.g., 33% in ) vs. microwave-optimized routes (88% in ).

- Case 2 : Discrepant anti-TB MIC values ().

- Resolution : Standardize assays (e.g., MABA protocol) and validate via positive controls (e.g., rifampicin MIC = 0.06 µg/mL) .

Methodological Guidance

Q. What protocols are recommended for assessing metabolic stability and solubility?

- Metabolic stability : Liver microsome assays (e.g., rat/human S9 fractions) quantify half-life (t). Moderate stability (t > 30 min) is ideal for in vivo studies ().

- Solubility : Shake-flask method (PBS, pH 7.4) with HPLC-UV quantification. Aim for logP 2–3 to balance membrane permeability and aqueous solubility .

Q. How are hydrazine-mediated rearrangements utilized to functionalize the dihydroquinoxaline core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.